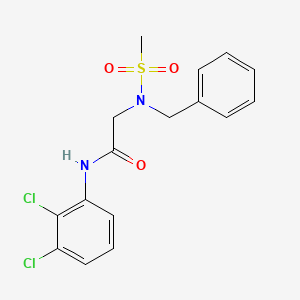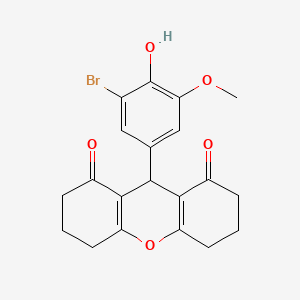
N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BDCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDCM is a member of the group of compounds known as halogenated amides, which have been found to possess a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to be effective in treating various types of cancer, including breast, lung, and colon cancer. In addition, N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential applications in the treatment of viral infections such as HIV and hepatitis B.
Wirkmechanismus
The mechanism of action of N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression and cell differentiation. In addition, N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to inhibit the activity of various signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in vitro. However, there are also some limitations to using N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain assays. In addition, N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have low bioavailability in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is to further elucidate its mechanism of action and identify the specific targets of N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide within cells. Another area of research is to explore its potential applications in combination with other therapeutic agents, such as chemotherapy drugs and immunotherapies. In addition, research could focus on developing more effective methods for delivering N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide to cancer cells in vivo, such as through the use of nanoparticles or other drug delivery systems.
Eigenschaften
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-24(22,23)20(10-12-6-3-2-4-7-12)11-15(21)19-14-9-5-8-13(17)16(14)18/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCYPPVPOQWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3483363.png)
![N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3483376.png)
![4-[(butylamino)methyl]benzoic acid hydrochloride](/img/structure/B3483391.png)
![1-[5-(ethylthio)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B3483394.png)
![N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B3483398.png)
![3-amino-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3483407.png)


![2-{5-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B3483424.png)
![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3483426.png)
![5-bromo-3-[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3483427.png)
![N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide](/img/structure/B3483437.png)
![N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B3483451.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B3483461.png)